Cas no 2171656-61-2 (4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 2171656-61-2
- 4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- EN300-1491912
-
- インチ: 1S/C23H24N2O7S/c26-21(27)12-11-20(22(28)25-33(30,31)14-9-10-14)24-23(29)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,29)(H,25,28)(H,26,27)
- InChIKey: MXFSSNFJNZGXQX-UHFFFAOYSA-N
- ほほえんだ: S(C1CC1)(NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 472.13042228g/mol
- どういたいしつりょう: 472.13042228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 829
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 147Ų
4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491912-250mg |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491912-2500mg |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491912-1000mg |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1491912-2.5g |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1491912-0.5g |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1491912-0.1g |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1491912-10.0g |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1491912-50mg |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491912-0.25g |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1491912-10000mg |
4-[(cyclopropanesulfonyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171656-61-2 | 10000mg |
$14487.0 | 2023-09-28 |
4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Introduction to 4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2171656-61-2)
4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171656-61-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes both sulfonamide and carbamate functional groups. The presence of these functional groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The structural composition of this compound is particularly noteworthy, as it integrates several key pharmacophoric elements that are highly valued in medicinal chemistry. The cyclopropanesulfonyl moiety, for instance, is known for its ability to enhance binding affinity and metabolic stability, making it a desirable feature in the design of bioactive molecules. Similarly, the 9H-fluoren-9-yl)methoxycarbonyl group introduces a bulky aromatic component that can improve solubility and pharmacokinetic profiles. These structural features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds that incorporate both sulfonamide and carbamate functionalities. These classes of compounds have demonstrated promise in various therapeutic areas, including inflammation, pain management, and neurodegenerative diseases. The specific arrangement of these functional groups in 4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid suggests that it may exhibit unique biological activities that are worthy of further investigation.
One of the most compelling aspects of this compound is its potential as a tool for studying enzyme inhibition and receptor binding. The sulfonamide moiety, in particular, is well-known for its ability to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. By modifying the structure of this compound, researchers can fine-tune its binding properties to achieve specific therapeutic effects. For example, derivatives of this molecule could be designed to target enzymes such as kinases or proteases, which are often implicated in disease pathways.
The 9H-fluoren-9-yl)methoxycarbonyl group further enhances the compound's potential as a pharmacological probe by providing a hydrophobic surface that can interact with lipid rafts and membrane-bound receptors. This feature is particularly relevant in the context of drug discovery, where targeting membrane-associated proteins has become increasingly important. By incorporating this group into the molecular framework, researchers can develop compounds that exhibit improved cell membrane permeability and target specificity.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like 4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid. Techniques such as molecular docking and virtual screening have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets with high accuracy. These computational methods have significantly reduced the time and resources required for hit identification and lead optimization, making them invaluable tools in modern drug discovery.
In addition to its potential as a lead molecule, 4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid may also serve as a valuable intermediate in synthetic chemistry. Its complex structure provides numerous opportunities for further functionalization, allowing chemists to explore new synthetic pathways and develop novel derivatives with enhanced biological activity. This versatility makes it an attractive candidate for both academic research and industrial applications.
The synthesis of this compound presents several challenges due to its intricate structure. However, recent improvements in synthetic methodologies have made it more feasible to produce high-purity samples for research purposes. Techniques such as multi-step organic synthesis combined with advanced purification methods have enabled researchers to overcome many of the obstacles associated with producing complex organic molecules like this one.
The pharmacological evaluation of 4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is currently underway in several research laboratories. Preliminary studies have shown promising results regarding its ability to modulate key biological pathways relevant to various diseases. These findings underscore the importance of continued research into this compound and its derivatives.
In conclusion, 4-(cyclopropanesulfonyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171656-61-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.
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